molecular formula C7HD7O B148823 Benzyl-d7 alcohol CAS No. 71258-23-6

Benzyl-d7 alcohol

Cat. No.: B148823
CAS No.: 71258-23-6
M. Wt: 115.18 g/mol
InChI Key: WVDDGKGOMKODPV-XZJKGWKKSA-N
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Description

Its chemical formula is C6D5CD2OH, and it has a molecular weight of 115.18 g/mol . This compound is commonly used in various scientific research applications due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Benzyl-d7 alcohol is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for accurate measurements and analysis of chemical structures.

    Isotope Tracing: In biological and chemical research, this compound is used as a tracer to study metabolic pathways and reaction mechanisms.

    Pharmaceutical Research: It is used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.

    Material Science: this compound is used in the synthesis of deuterated polymers and other materials for specialized applications.

Safety and Hazards

Benzyl-d7 alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Future Directions

While specific future directions for Benzyl-d7 alcohol were not found, the synthesis of Benzyl alcohol, its non-deuterated form, is a topic of ongoing research. Recent studies are focused on the development of efficient catalysts in the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-d7 alcohol can be synthesized through the reaction of benzyl bromide with deuterated sodium hydroxide (D7OD). This reaction involves a nucleophilic substitution where the bromine atom in benzyl bromide is replaced by the deuterium atom from D7OD .

Industrial Production Methods: Industrial production of this compound typically involves the same nucleophilic substitution reaction but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction conditions to optimize the production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form benzaldehyde-d7. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form toluene-d8 using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrogen chloride gas in the presence of a catalyst.

Major Products Formed:

Comparison with Similar Compounds

    Benzyl alcohol: The non-deuterated form of benzyl-d7 alcohol, with the chemical formula C7H8O.

    Toluene-d8: A deuterated form of toluene, with the chemical formula C7D8.

    Benzaldehyde-d7: A deuterated form of benzaldehyde, with the chemical formula C7D6O.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope tracing studies. Compared to its non-deuterated counterpart, this compound offers enhanced sensitivity and accuracy in analytical applications .

Properties

IUPAC Name

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDGKGOMKODPV-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583638
Record name (~2~H_5_)Phenyl(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71258-23-6
Record name (~2~H_5_)Phenyl(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71258-23-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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